

Application Notes and Protocols for In Vitro Studies of PF-07293893

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-07293893

Cat. No.: B15542120

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Abstract

PF-07293893 is a novel, selective, small molecule activator of the $\gamma 3$ subunit of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] Developed by Pfizer for the potential treatment of heart failure, its development was discontinued on April 29, 2025.[4] These application notes provide detailed experimental protocols for the in vitro characterization of **PF-07293893**, based on established methodologies for AMPK activators. The protocols described herein are intended to serve as a guide for researchers interested in studying the biochemical and cellular effects of this compound or similar molecules targeting the AMPK pathway.

Introduction

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] It functions as a key cellular energy sensor, activated under conditions of low ATP, such as metabolic stress.[5] The γ subunit contains binding sites for AMP, ADP, and ATP, and its isoforms confer tissue-specific functions. The $\gamma 3$ isoform is predominantly expressed in skeletal muscle.[6] **PF-07293893** was identified as a selective activator of the AMPK $\gamma 3$ isoform through a fragment screen followed by structure-based drug design.[3][7]

These notes provide protocols for:

- A biochemical kinase activation assay to determine the potency of **PF-07293893** on recombinant AMPK $\gamma 3$ complexes.
- A cell-based assay to assess the effect of **PF-07293893** on AMPK signaling in a relevant cell line.
- A cell viability assay to evaluate the cytotoxic potential of the compound.

Data Presentation

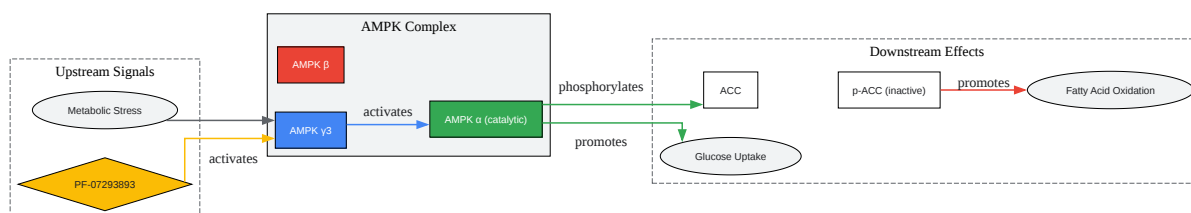
As specific quantitative data for **PF-07293893** is not publicly available, the following table presents representative data that would be generated using the protocols described below. This data is for illustrative purposes only.

Assay Type	Target Complex	Parameter	Representative Value
Biochemical Kinase Activation	Recombinant Human AMPK ($\alpha 2/\beta 2/\gamma 3$)	EC50	50 nM
Cell-Based AMPK Signaling	C2C12 myotubes	EC50 (p-ACC)	200 nM
Cell Viability	C2C12 myotubes	CC50	> 50 μ M

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. p-ACC: Phosphorylated Acetyl-CoA Carboxylase.

Signaling Pathway

The following diagram illustrates the canonical AMPK signaling pathway, which is activated by **PF-07293893**.



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Caption: Simplified AMPK signaling pathway activated by **PF-07293893**.

Experimental Protocols

Protocol 1: In Vitro Biochemical AMPK Activation Assay

This protocol describes a luminescent kinase assay to determine the EC₅₀ of **PF-07293893** for the activation of recombinant human AMPK ($\alpha 2/\beta 2/\gamma 3$) complex. The assay measures the amount of ADP produced, which correlates with kinase activity.

Materials:

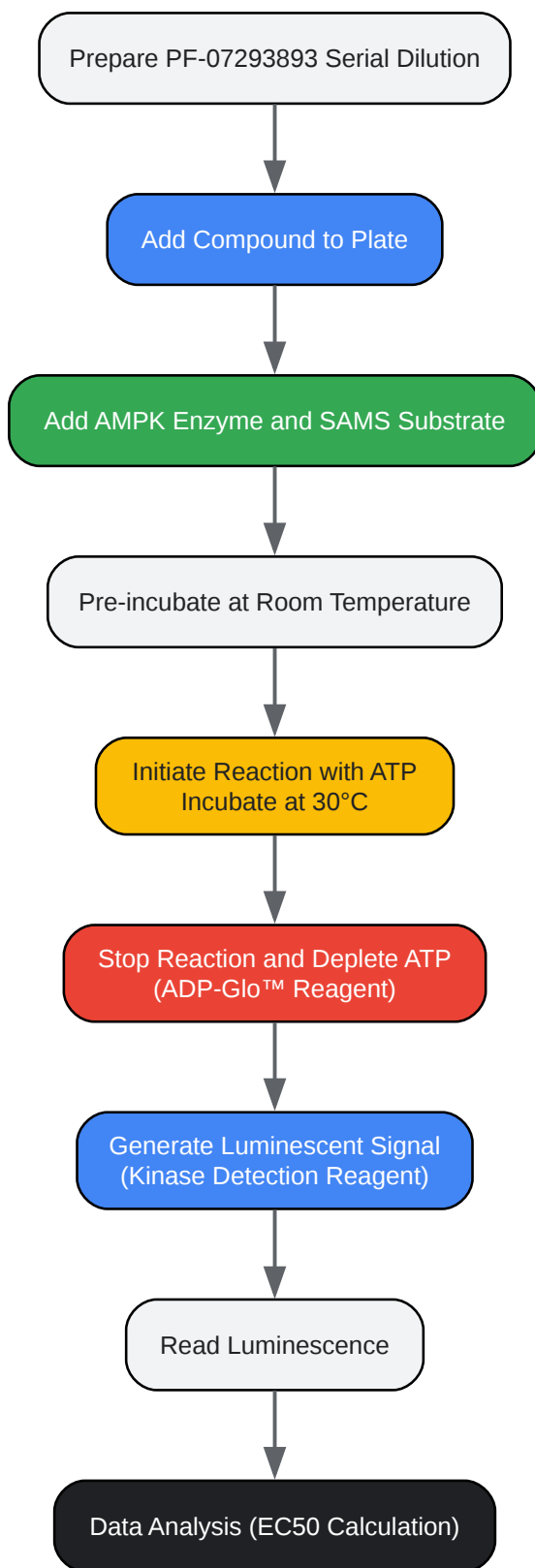
- Recombinant human AMPK ($\alpha 2/\beta 2/\gamma 3$)
- SAMS peptide substrate
- **PF-07293893**
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)

- ADP-Glo™ Kinase Assay Kit
- White, opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of **PF-07293893** in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration in the assay should be $\leq 1\%$.
- Reaction Setup:
 - Add 2.5 μL of the diluted **PF-07293893** or vehicle control to the wells of the assay plate.
 - Add 5 μL of a 2X kinase/substrate mixture containing recombinant AMPK and SAMS peptide in kinase assay buffer.
 - Pre-incubate the plate at room temperature for 10 minutes.
- Kinase Reaction Initiation:
 - Add 2.5 μL of a 4X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the K_m for the kinase.
 - Incubate the plate at 30°C for 60 minutes.
- Reaction Termination and ADP Detection:
 - Add 10 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
- Luminescence Generation:
 - Add 20 μL of Kinase Detection Reagent to each well.

- Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all wells.
 - Normalize the data to the positive control (a known AMPK activator or maximal activation) and vehicle control (0% activation).
 - Plot the percentage of activation against the logarithm of the **PF-07293893** concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.



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